methyl 1-cyclopropyl-1H-indole-3-carboxylate
Overview
Description
Methyl 1-cyclopropyl-1H-indole-3-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
Preparation Methods
The synthesis of methyl 1-cyclopropyl-1H-indole-3-carboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indoles . For industrial production, the reaction conditions are optimized to ensure high yield and purity, often involving refluxing the reactants in glacial acetic acid and concentrated hydrochloric acid .
Chemical Reactions Analysis
Methyl 1-cyclopropyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Methyl 1-cyclopropyl-1H-indole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-cyclopropyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Methyl 1-cyclopropyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Methyl 1-methyl-1H-indole-3-carboxylate: Similar in structure but with a methyl group instead of a cyclopropyl group, leading to different biological activities and properties.
Ethyl 1-methyl-1H-indole-3-carboxylate: Another similar compound with an ethyl ester group, which may exhibit different pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its cyclopropyl group, which can impart distinct steric and electronic effects, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
methyl 1-cyclopropylindole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)11-8-14(9-6-7-9)12-5-3-2-4-10(11)12/h2-5,8-9H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUWPDJWGIXYPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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